molecular formula C21H17N3O2S B302839 N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide

N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide

Katalognummer B302839
Molekulargewicht: 375.4 g/mol
InChI-Schlüssel: XNHCFLTZPCRTTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for various B-cell malignancies.

Wirkmechanismus

N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide selectively binds to the active site of BTK, inhibiting its activity and downstream signaling. BTK is a critical component of the BCR signaling pathway, which regulates B-cell survival, proliferation, and differentiation. Inhibition of BTK by N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide leads to the suppression of BCR signaling, resulting in the induction of apoptosis in B-cells.
Biochemical and Physiological Effects
N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In vitro studies have demonstrated that N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide inhibits the proliferation and survival of B-cells, induces apoptosis, and reduces the expression of anti-apoptotic proteins. In vivo studies have shown that N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide suppresses tumor growth and prolongs survival in mouse models of CLL, MCL, and DLBCL.

Vorteile Und Einschränkungen Für Laborexperimente

N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide has high selectivity and potency for BTK, making it a useful tool for studying BCR signaling and its role in B-cell malignancies. However, N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide has some limitations for laboratory experiments. It is not suitable for studying other signaling pathways or non-B-cell malignancies. N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide may also have off-target effects, which could complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several potential future directions for research on N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide. One area of interest is the development of combination therapies that include N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide and other anti-cancer agents. Preclinical studies have shown that N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide can enhance the activity of other agents, such as venetoclax and rituximab. Clinical trials are currently underway to evaluate the safety and efficacy of combination therapies that include N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide. Another area of interest is the identification of biomarkers that can predict response to N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide. Preclinical studies have shown that certain genetic mutations or alterations may affect the sensitivity of B-cells to BTK inhibition. Identifying these biomarkers could help to personalize treatment with N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide and improve patient outcomes. Finally, further research is needed to evaluate the safety and efficacy of N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide in clinical trials. While preclinical studies have shown promising results, clinical trials are needed to determine the optimal dose, schedule, and patient population for N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide.

Synthesemethoden

The synthesis of N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide involves several steps, starting with the reaction of 2-bromo-5-nitrothiophene with magnesium to form 2-magnesium-5-nitrothiophene. The intermediate is then reacted with 4-bromo-1,3-phenylenediamine to form the desired product. The final step involves the reaction of the product with 3-(3-methylphenyl)-1,3,4-oxadiazol-2-amine to form N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide.

Wissenschaftliche Forschungsanwendungen

N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro and in vivo studies have shown that N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide inhibits BCR signaling and induces apoptosis in B-cells, leading to the suppression of tumor growth. N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab.

Eigenschaften

Produktname

N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide

Molekularformel

C21H17N3O2S

Molekulargewicht

375.4 g/mol

IUPAC-Name

N-[3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C21H17N3O2S/c1-14-5-2-6-15(11-14)20-23-24-21(26-20)16-7-3-8-17(12-16)22-19(25)13-18-9-4-10-27-18/h2-12H,13H2,1H3,(H,22,25)

InChI-Schlüssel

XNHCFLTZPCRTTD-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C2=NN=C(O2)C3=CC(=CC=C3)NC(=O)CC4=CC=CS4

Kanonische SMILES

CC1=CC(=CC=C1)C2=NN=C(O2)C3=CC(=CC=C3)NC(=O)CC4=CC=CS4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.